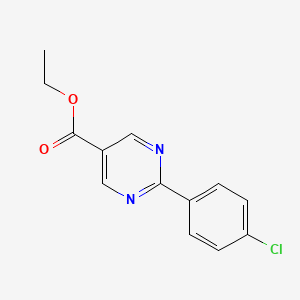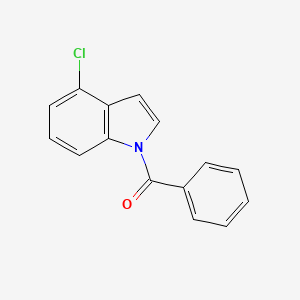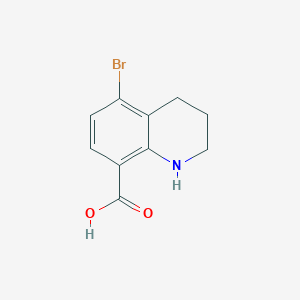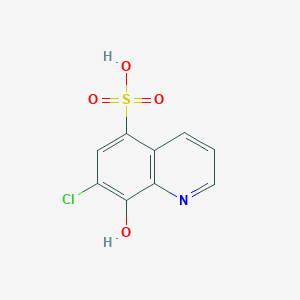
8,4'-Dihydroxyisoflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,4’-Dihydroxyisoflavone is a naturally occurring isoflavone, a type of phytoestrogen found in various plants, particularly soybeans. Isoflavones are known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties . 8,4’-Dihydroxyisoflavone, in particular, has garnered attention for its unique chemical structure and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,4’-Dihydroxyisoflavone typically involves the hydroxylation of daidzein, another isoflavone. One common method is the microbial transformation of daidzein using specific bacterial strains such as Bacillus subtilis . This process involves the biotransformation of daidzein into 8,4’-Dihydroxyisoflavone through hydroxylation reactions.
Industrial Production Methods: Industrial production of 8,4’-Dihydroxyisoflavone can be achieved through microbial fermentation and whole-cell biotransformation. These methods utilize microorganisms to convert daidzein into 8,4’-Dihydroxyisoflavone under controlled conditions . This approach is advantageous due to its efficiency and eco-friendliness.
Analyse Chemischer Reaktionen
Types of Reactions: 8,4’-Dihydroxyisoflavone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize 8,4’-Dihydroxyisoflavone.
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of 8,4’-Dihydroxyisoflavone, which exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
8,4’-Dihydroxyisoflavone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: The compound is used to study its effects on cellular processes and gene expression.
Industry: It is utilized in the development of nutraceuticals and functional foods due to its health benefits.
Wirkmechanismus
The mechanism of action of 8,4’-Dihydroxyisoflavone involves its interaction with estrogen receptors, mimicking the effects of estrogen in the body. It also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways, to exert its anti-inflammatory and antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Daidzein (4’,7-Dihydroxyisoflavone): A precursor to 8,4’-Dihydroxyisoflavone with similar biological activities.
Genistein (4’,5,7-Trihydroxyisoflavone): Another isoflavone with potent antioxidant and anticancer properties.
Glycitein (4’,7-Dihydroxy-6-methoxyisoflavone): Known for its estrogenic activity and health benefits.
Uniqueness: 8,4’-Dihydroxyisoflavone stands out due to its specific hydroxylation pattern, which enhances its antioxidant and anti-inflammatory properties compared to other isoflavones .
Eigenschaften
CAS-Nummer |
118024-87-6 |
|---|---|
Molekularformel |
C15H10O4 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
8-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)12-8-19-15-11(14(12)18)2-1-3-13(15)17/h1-8,16-17H |
InChI-Schlüssel |
GHZIEKMHELHOCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)OC=C(C2=O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11858942.png)
![4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11858949.png)
![2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B11858957.png)
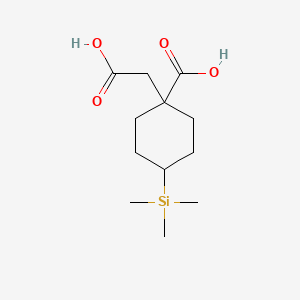

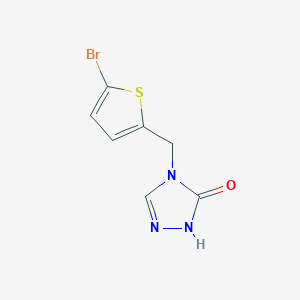
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide](/img/structure/B11858988.png)
![3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11858995.png)

